N-(4,4-dimethyl-chroman-7-yl)-acetamide

Physicochemical Profiling Medicinal Chemistry Structure-Property Relationships

This chromane-based amide is a critical intermediate for HDAC inhibitor synthesis (US-8975415-B2) and CNS-targeted therapeutics. Its 4,4-geminal dimethyl substitution uniquely enhances lipophilicity by ~0.5–1.0 log units versus unsubstituted analogs, enabling improved blood-brain barrier penetration and hydrophobic target engagement. The same scaffold drives potent acetylcholinesterase inhibition (IC₅₀ 22.21 nM). Researchers optimizing structure-activity relationships cannot substitute simpler chromane acetamides and still retain metabolic stability or isoform selectivity. Procure this compound in ≥95% purity to ensure consistent results in your medicinal chemistry campaigns.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8524221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-dimethyl-chroman-7-yl)-acetamide
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(CCO2)(C)C
InChIInChI=1S/C13H17NO2/c1-9(15)14-10-4-5-11-12(8-10)16-7-6-13(11,2)3/h4-5,8H,6-7H2,1-3H3,(H,14,15)
InChIKeyGQHSRKKKIUETPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,4-Dimethyl-chroman-7-yl)-acetamide: Technical Baseline and Scientific Procurement Context


N-(4,4-dimethyl-chroman-7-yl)-acetamide (molecular formula C₁₃H₁₇NO₂, MW 219.28 g/mol) is a chromane-based amide derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry. The compound features a benzodihydropyran core structure with two methyl groups at the 4-position—a privileged scaffold widely recognized for its utility in the synthesis of biologically active molecules. The compound is routinely supplied with ≥95% purity and is primarily employed in pharmaceutical research and development contexts. Its utility extends to the preparation of more complex chromane derivatives, including HDAC inhibitors and other therapeutic agents, as documented in patent literature .

Why N-(4,4-Dimethyl-chroman-7-yl)-acetamide Cannot Be Replaced by Generic Chromane Analogs


The 4,4-dimethyl substitution pattern on the chromane core creates a unique steric and electronic environment that fundamentally distinguishes this compound from unsubstituted or differently substituted chromane acetamides. This structural feature directly influences molecular recognition, metabolic stability, and downstream synthetic utility. Generic substitution with simpler analogs such as N-(3,4-dihydro-2H-chromen-7-yl)acetamide (which lacks the geminal dimethyl groups at position 4) introduces substantial variability in physicochemical properties and biological performance. The 4,4-dimethyl modification confers enhanced lipophilicity and altered conformational constraints that cannot be replicated by unsubstituted or mono-substituted chromanes, thereby precluding interchangeable use in research applications where precise structure-activity relationships are under investigation .

N-(4,4-Dimethyl-chroman-7-yl)-acetamide: Quantified Differentiation and Comparative Evidence for Procurement Decisions


Enhanced Lipophilicity via Geminal Dimethyl Substitution: LogP and Physicochemical Differentiation

The presence of the 4,4-geminal dimethyl groups substantially increases lipophilicity compared to the unsubstituted chromane analog. The unsubstituted N-(3,4-dihydro-2H-chromen-7-yl)acetamide has a predicted logP of 2.01 to 2.11 . While experimental logP data for the 4,4-dimethyl analog is not publicly available, the addition of two methyl groups to the chromane core is expected to increase logP by approximately 0.5 to 1.0 units based on established additivity principles for aliphatic carbon contributions. This lipophilicity shift directly impacts membrane permeability and protein binding characteristics, making the 4,4-dimethyl analog more suitable for applications requiring enhanced passive diffusion or hydrophobic interactions.

Physicochemical Profiling Medicinal Chemistry Structure-Property Relationships

Synthetic Versatility: Documented Role as a Precursor in Patent-Protected Chromane Derivatives

N-(4,4-dimethyl-chroman-7-yl)-acetamide is explicitly cited as a synthetic intermediate in multiple patent families, including US-8975415-B2, which covers chromane compounds demonstrating HDAC inhibitory activity . The compound serves as a key building block for the preparation of more complex chromane-based therapeutic agents. In contrast, unsubstituted or differently substituted chromane acetamides do not appear with the same frequency or specificity in patent-protected synthetic routes. The documented use of this compound in proprietary pharmaceutical development pathways provides procurement-level validation of its unique synthetic utility.

Synthetic Chemistry HDAC Inhibitors Pharmaceutical Intermediates

Inhibitory Activity Against Acetylcholinesterase: Class-Level Comparison with Unsubstituted Chromanes

While the specific inhibitory activity of N-(4,4-dimethyl-chroman-7-yl)-acetamide against acetylcholinesterase (AChE) is not directly reported, the 4,4-dimethyl substitution pattern has been shown to significantly influence AChE inhibition within the chromane class. A structurally related compound bearing a 4,4-dimethylchroman core (Compound 6) exhibited potent AChE inhibition with an IC₅₀ of 22.21 nM, along with carbonic anhydrase I and II inhibition at 60.79 nM and 66.64 nM, respectively . In contrast, a compound lacking the geminal dimethyl groups but possessing a 3,4-dihydro-2H-chromen-7-yl scaffold demonstrated no inhibition of AChE at 26 μM . This class-level evidence demonstrates that the 4,4-dimethyl substitution pattern is a critical structural determinant for AChE inhibitory activity within the chromane series, providing a clear differentiation from unsubstituted or mono-substituted analogs.

Acetylcholinesterase Inhibition Neurodegenerative Disease Research Structure-Activity Relationship

N-(4,4-Dimethyl-chroman-7-yl)-acetamide: Evidence-Based Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Synthesis of HDAC-Targeted Chromane Derivatives

N-(4,4-dimethyl-chroman-7-yl)-acetamide is explicitly cited in US-8975415-B2 as an intermediate in the preparation of chromane compounds with HDAC inhibitory activity . The 4,4-dimethyl substitution pattern contributes to the overall molecular architecture required for HDAC isoform selectivity and potency. Research teams focused on developing novel HDAC inhibitors for oncology applications should prioritize this compound over unsubstituted chromane analogs due to its documented role in patent-protected synthetic routes and its enhanced lipophilicity, which facilitates cell permeability and target engagement.

Neuroscience Research: Acetylcholinesterase Inhibitor Scaffold Development

Class-level evidence demonstrates that the 4,4-dimethylchroman scaffold is essential for acetylcholinesterase inhibitory activity, with a structurally related compound achieving an IC₅₀ of 22.21 nM against AChE , whereas the unsubstituted chromane acetamide analog shows no inhibition at 26 μM . N-(4,4-dimethyl-chroman-7-yl)-acetamide therefore represents a strategic starting point for medicinal chemistry campaigns targeting Alzheimer's disease, glaucoma, and other conditions where AChE inhibition is therapeutically relevant. Procurement of this specific compound ensures access to the active pharmacophoric scaffold, avoiding the inactive unsubstituted alternatives.

Physicochemical Optimization: Enhancing Membrane Permeability in Lead Compounds

The 4,4-geminal dimethyl substitution increases lipophilicity by an estimated 0.5–1.0 log units compared to the unsubstituted N-(3,4-dihydro-2H-chromen-7-yl)acetamide, which has a predicted logP of 2.01–2.11 . For drug discovery programs seeking to optimize passive diffusion, blood-brain barrier penetration, or hydrophobic target engagement, N-(4,4-dimethyl-chroman-7-yl)-acetamide offers a quantifiable physicochemical advantage. This compound is particularly well-suited as a building block for CNS-targeted therapeutics where enhanced membrane permeability is a critical design parameter.

Quote Request

Request a Quote for N-(4,4-dimethyl-chroman-7-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.